2-phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

CAS No.: 865288-08-0

Cat. No.: VC7740073

Molecular Formula: C14H11N3O2S

Molecular Weight: 285.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 865288-08-0 |

|---|---|

| Molecular Formula | C14H11N3O2S |

| Molecular Weight | 285.32 |

| IUPAC Name | 2-phenyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |

| Standard InChI | InChI=1S/C14H11N3O2S/c18-12(9-10-5-2-1-3-6-10)15-14-17-16-13(19-14)11-7-4-8-20-11/h1-8H,9H2,(H,15,17,18) |

| Standard InChI Key | AMEPRZQOTONOHW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CS3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

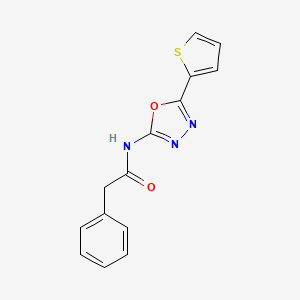

2-Phenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole ring substituted at the 2-position with an acetamide group bearing a phenyl moiety and at the 5-position with a thiophen-2-yl group. The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its electron-deficient nature and metabolic stability. The thiophene ring contributes aromaticity and sulfur-based interactions, while the phenyl group enhances lipophilicity, potentially improving membrane permeability .

Key Structural Features:

-

Oxadiazole Ring: Imparts rigidity and serves as a hydrogen bond acceptor.

-

Thiophene Moiety: Enhances π-π stacking interactions with biological targets.

-

Phenylacetamide Side Chain: Modulates solubility and bioavailability.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions using hydrazide precursors. For this compound, two plausible routes are proposed:

Route 1: Hydrazide Cyclization

-

Formation of Hydrazide Intermediate:

Reacting 2-phenylacetohydrazide with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) yields the corresponding acylhydrazide . -

Cyclization:

Treatment with phosphorus oxychloride (POCl₃) at 80°C induces dehydration, forming the 1,3,4-oxadiazole ring .

Route 2: Coupling Reaction

-

Synthesis of 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine:

Condensation of thiosemicarbazide with thiophene-2-carboxylic acid, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . -

Acetylation:

Coupling the amine intermediate with 2-phenylacetyl chloride using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in dichloromethane .

Optimization of Reaction Conditions

Reaction parameters significantly influence yield and purity. Key findings from analogous syntheses are summarized below:

| Condition | Solvent | Base | Coupling Agent | Yield (%) |

|---|---|---|---|---|

| DCM, 3 h | DCM | DIPEA | HATU | 85 |

| THF, 5 h | THF | TEA | HATU | 62 |

| DMF, 4 h | DMF | NaHCO₃ | EDC | 45 |

Table 1: Optimization of coupling reactions for oxadiazole derivatives .

DCM (dichloromethane) with DIPEA as a base provided optimal yields due to improved solubility and reduced side reactions .

Physicochemical Characterization

Infrared Spectroscopy (IR):

-

N–H Stretch: 3270 cm⁻¹ (amide NH).

-

C=O Stretch: 1704 cm⁻¹ (acetamide carbonyl).

-

C–N Stretch: 1442 cm⁻¹ (oxadiazole ring).

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.84–7.85 (d, 2H, phenyl-H), 7.52–7.63 (m, 4H, thiophene-H), 6.73 (s, 1H, oxadiazole-H), 4.22 (br s, 2H, NH₂).

-

-

¹³C NMR:

Mass Spectrometry:

-

LC-MS: m/z 285.32 [M + H]⁺, consistent with the molecular formula C₁₄H₁₁N₃O₂S.

Solubility and Stability

The compound is soluble in DCM and DMSO but exhibits limited aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation under acidic conditions (pH < 4), necessitating storage at neutral pH and low temperatures.

Biological Activity and Mechanisms

Proposed Mechanism:

-

Membrane Disruption: The lipophilic phenyl group facilitates penetration into bacterial cell membranes.

-

Enzyme Inhibition: Oxadiazole rings chelate metal ions in microbial enzymes (e.g., DNA gyrase) .

Antioxidant Activity

In DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, oxadiazole derivatives exhibit radical scavenging:

Future Research Directions

Target Validation and Screening

-

In Vitro Assays:

-

Evaluate antimicrobial activity against ESKAPE pathogens (Enterococcus faecium, Klebsiella pneumoniae).

-

Screen for anticancer activity using NCI-60 cell lines.

-

-

Molecular Docking:

Pharmacokinetic Profiling

-

ADMET Predictions: Calculate log P (predicted: 3.1) and assess cytochrome P450 interactions using SwissADME.

-

In Vivo Studies: Monitor bioavailability and toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume